Stobadine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Carbolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

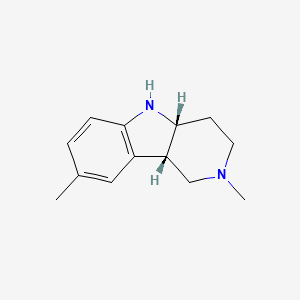

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4aR,9bS)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJQCYXRNNCURD-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3C2CN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N[C@H]3[C@@H]2CN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201338826 | |

| Record name | (4aR,9bS)-2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201338826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85202-17-1 | |

| Record name | Stobadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085202171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4aR,9bS)-2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201338826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STOBADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9NJ6MT0AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Neuroprotective Effects of Stobadine in Ischemic Stroke Models: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ischemic stroke remains a leading cause of mortality and long-term disability, with reperfusion therapies paradoxically contributing to secondary injury through oxidative stress. Neuroprotective agents that can mitigate this damage are of critical interest. Stobadine, a pyridoindole derivative, has emerged as a promising candidate due to its potent antioxidant and free radical scavenging properties. This document provides a comprehensive technical overview of the preclinical evidence supporting the neuroprotective effects of this compound in various ischemic stroke models. It details the core mechanisms of action, summarizes key quantitative efficacy data, outlines experimental protocols, and visualizes the underlying pathways and workflows.

Core Mechanism of Action: Attenuation of Oxidative Stress

The primary neuroprotective mechanism of this compound in the context of ischemic stroke is its function as a potent antioxidant and free radical scavenger[1][2][3]. The pathophysiology of ischemic stroke involves a cascade of detrimental events, significantly exacerbated upon reperfusion when the reintroduction of oxygen to ischemic tissue triggers a burst of reactive oxygen species (ROS)[4]. This compound intervenes directly in this process.

1.1 Inhibition of Lipid Peroxidation: Following ischemia-reperfusion, ROS attack polyunsaturated fatty acids in cell membranes, initiating a damaging chain reaction known as lipid peroxidation[4]. This process leads to the formation of cytotoxic byproducts like malondialdehyde (MDA) and conjugated dienes (CD), compromising membrane integrity and leading to cell death[4][5]. This compound has been shown to effectively inhibit lipid peroxidation, significantly reducing the accumulation of these damaging markers in brain tissue[5][6][7]. Its antioxidative capacity in this regard has been reported to be over 100-fold greater than that of barbiturates[8].

1.2 Modulation of Antioxidant Enzymes: The cellular defense against oxidative stress involves endogenous antioxidant enzymes. Ischemia-reperfusion injury disrupts the balance of these enzymes, with studies showing an increase in superoxide dismutase (SOD) activity and a decrease in glutathione peroxidase (GPx) activity[6]. This compound helps prevent these pathological changes, maintaining GPx activity, likely by preventing the oxidation of its glutathione cofactor[6]. This suggests that in addition to directly scavenging radicals, this compound supports the cell's intrinsic antioxidant defense systems.

1.3 Microvascular and Mitochondrial Protection: The neurovascular unit, including the blood-brain barrier, is severely compromised during an ischemic event. This compound demonstrates significant protective effects on the cerebral microcirculation[9]. It helps preserve the cellular shape of the endothelium, reduces edema of astrocyte end-feet, and maintains the patency of microvessels[9]. Furthermore, this compound protects mitochondrial structure and function, which are prime targets of oxidative damage during reperfusion[9][10].

References

- 1. Neuroprotective effects of free radical scavengers in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound on cardiac injury induced by ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound protects rat kidney against ischaemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Effect of this compound on lipid peroxidation in brain and heart after ischemia and reperfusion of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound on brain lipid peroxidation induced by incomplete ischemia and subsequent reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Short cerebral ischemia and subsequent reperfusion and treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound on lipid peroxidation and phospholipids in rabbit spinal cord after ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound protects against ischemia-reperfusion induced morphological alterations of cerebral microcirculation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Endothelial protective effect of this compound on ischaemia/reperfusion-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Stobadine's Cardioprotective Shield: An In-depth Analysis of its Efficacy Against Reperfusion Injury

For Immediate Release

BRATISLAVA, Slovakia – November 7, 2025 – Stobadine, a pyridoindole derivative, demonstrates significant cardioprotective properties against ischemia-reperfusion (I/R) injury, primarily through its potent antioxidant and free radical scavenging activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data from experimental studies, detailed protocols, and visualizations of the key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel cardioprotective therapies.

Executive Summary

Myocardial ischemia-reperfusion injury is a complex pathological process that paradoxically damages the heart muscle upon the restoration of blood flow after a period of ischemia. A key driver of this damage is the burst of reactive oxygen species (ROS), leading to oxidative stress, cellular dysfunction, and ultimately, cardiomyocyte death. This compound has emerged as a promising therapeutic agent in mitigating this damage. Its protective effects are attributed to its ability to directly scavenge harmful free radicals, thereby reducing lipid peroxidation, preserving mitochondrial function, and attenuating the downstream inflammatory and apoptotic signaling cascades. This guide synthesizes the available preclinical evidence for this compound's cardioprotective effects and provides detailed insights into the experimental frameworks used to evaluate its efficacy.

Mechanism of Action: A Focus on Antioxidant Properties

This compound's cardioprotective effects are intrinsically linked to its chemical structure, which enables it to act as a potent antioxidant. The indole nitrogen within its pyridoindole ring is crucial for its ability to donate a hydrogen atom and stabilize free radicals, effectively terminating the chain reactions of lipid peroxidation.[1]

Direct Radical Scavenging

This compound has been shown to be a potent scavenger of various reactive oxygen species, including hydroxyl radicals, peroxyl radicals, and alkoxyl radicals.[1] This direct scavenging activity is a cornerstone of its protective mechanism, preventing ROS from damaging critical cellular components such as lipids, proteins, and nucleic acids.

Inhibition of Lipid Peroxidation

A major consequence of oxidative stress in reperfusion injury is the peroxidation of cellular membranes, leading to loss of membrane integrity and cellular dysfunction. This compound effectively inhibits lipid peroxidation, as evidenced by a significant reduction in markers such as thiobarbituric acid reactive substances (TBARS) and malondialdehyde (MDA) in preclinical models of I/R injury.[2][3]

Modulation of Endogenous Antioxidant Systems

Beyond its direct scavenging activity, this compound also appears to interact with the endogenous antioxidant defense systems. Studies have shown that this compound can influence the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), although the precise nature of this interaction requires further elucidation.[2]

Key Signaling Pathways in Reperfusion Injury Modulated by this compound

The cascade of events in reperfusion injury involves a complex interplay of various signaling pathways. While direct evidence of this compound's interaction with all of these pathways is still an area of active research, its profound antioxidant effect strongly suggests a modulatory role in the following key areas.

Mitochondrial Permeability Transition Pore (mPTP)

The opening of the mitochondrial permeability transition pore is a critical event in reperfusion injury, leading to mitochondrial swelling, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors. Oxidative stress is a major trigger for mPTP opening. By reducing the ROS load, this compound is hypothesized to indirectly inhibit the opening of the mPTP, thereby preserving mitochondrial integrity and preventing cell death.

NF-κB Signaling Pathway

The transcription factor NF-κB is a key regulator of the inflammatory response in reperfusion injury. ROS can activate the NF-κB pathway, leading to the expression of pro-inflammatory cytokines and adhesion molecules that exacerbate tissue damage. This compound's antioxidant action is expected to dampen the activation of NF-κB, thus mitigating the inflammatory component of reperfusion injury.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK signaling pathways, including JNK, p38, and ERK, play complex roles in cell survival and apoptosis following reperfusion. Oxidative stress is a known activator of the pro-apoptotic JNK and p38 pathways. It is plausible that this compound, by reducing oxidative stress, shifts the balance towards pro-survival signaling.

Quantitative Data on Cardioprotective Effects

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in models of cardiac ischemia-reperfusion injury.

Table 1: Effect of this compound on Markers of Lipid Peroxidation

| Parameter | Model | Ischemia/Reperfusion Duration | This compound Dose | % Reduction vs. Control | Reference |

| TBARS | In vivo rat aorta | 18h / 30min | 2 mg/kg i.v. | ~28% | [3] |

| MDA | In vivo rat brain I/R | 4h / 10min | 2 mg/kg i.v. | Significant reduction | [2] |

| Conjugated Dienes | In vivo rat brain I/R | 4h / 10min | 2 mg/kg i.v. | Significant reduction | [2] |

Table 2: Effect of this compound on Functional Recovery and Arrhythmias

| Parameter | Model | Ischemia/Reperfusion Duration | This compound Concentration | Outcome | Reference |

| Reperfusion Arrhythmias | Isolated rat heart (Langendorff) | 30min / 30min | 10⁻⁶ M | Prevention of severe dysrhythmias | [4] |

| Myocardial Stunning | Isolated rat heart (Langendorff) | 30min / 30min | 10⁻⁵ M | Inhibition of life-threatening dysrhythmias |

Experimental Protocols

A generalized experimental workflow for evaluating the cardioprotective effects of this compound is presented below.

Langendorff-Perfused Isolated Heart Model

-

Heart Isolation: Male Wistar rats are anesthetized, and the hearts are rapidly excised and mounted on a Langendorff apparatus.

-

Stabilization: Hearts are perfused with Krebs-Henseleit buffer for a stabilization period (e.g., 20 minutes).

-

Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).

-

Reperfusion: Perfusion is restored for a set duration (e.g., 120 minutes).

-

This compound Administration: this compound is added to the perfusion buffer at the desired concentration, either before ischemia or at the onset of reperfusion.

-

Functional Assessment: Hemodynamic parameters (e.g., left ventricular developed pressure, heart rate) and arrhythmias are continuously monitored.

-

Biochemical Analysis: At the end of the experiment, heart tissue is collected for biochemical assays (e.g., TBARS, enzyme activity).

In Vivo Coronary Artery Ligation Model

-

Animal Preparation: Rats are anesthetized, intubated, and ventilated. A thoracotomy is performed to expose the heart.

-

Ischemia: The left anterior descending (LAD) coronary artery is ligated with a suture to induce regional ischemia (e.g., for 30 minutes).

-

Reperfusion: The ligature is released to allow reperfusion (e.g., for 24 hours).

-

This compound Administration: this compound is administered intravenously or intraperitoneally at the specified dose, typically before reperfusion.

-

Infarct Size Measurement: After the reperfusion period, the heart is excised, and the area at risk and infarct size are determined using triphenyltetrazolium chloride (TTC) staining.

Conclusion and Future Directions

The available evidence strongly supports the cardioprotective potential of this compound against ischemia-reperfusion injury, primarily driven by its robust antioxidant and free radical scavenging properties. While its efficacy in reducing oxidative stress and improving functional outcomes is well-documented, further research is warranted to fully elucidate its impact on specific downstream signaling pathways, including the mitochondrial permeability transition pore, NF-κB, and MAPK pathways in the cardiac context. A deeper understanding of these molecular mechanisms will be crucial for the clinical translation of this compound and the development of next-generation cardioprotective agents. Dose-optimization studies and investigations in large animal models are also critical next steps in the preclinical development of this promising compound.

References

- 1. Antioxidant and pharmacodynamic effects of pyridoindole this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant activity of the pyridoindole this compound in liposomal and microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant activity of the pyridoindole this compound. Pulse radiolytic characterization of one-electron-oxidized this compound and quenching of singlet molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound on cardiac injury induced by ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Stobadine as a potent antioxidant in neurodegenerative diseases

Stobadine: A Potent Antioxidant for Neurodegenerative Diseases

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Oxidative stress is a well-established pathological hallmark in a spectrum of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic brain injury.[1][2][3] The relentless generation of reactive oxygen species (ROS) overwhelms endogenous antioxidant defenses, leading to lipid peroxidation, protein damage, and ultimately, neuronal cell death.[3] this compound [(-)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3b)indole], a pyridoindole derivative, has emerged as a promising neuroprotective agent, primarily owing to its potent antioxidant and free radical-scavenging properties.[4][5][6] This technical guide provides a comprehensive overview of the preclinical data supporting this compound's mechanism of action, its efficacy in various models of neurodegeneration, and the experimental protocols utilized for its evaluation.

Mechanism of Action: A Multi-Pronged Antioxidant Defense

This compound's neuroprotective effects are intrinsically linked to its robust free radical scavenging and antioxidant capabilities.[5] Its unique chemical structure, particularly the indolic nitrogen, enables it to effectively neutralize a variety of reactive oxygen species.[6][7]

1.1. Direct Radical Scavenging

This compound is a formidable scavenger of highly reactive free radicals. Pulse radiolysis studies have demonstrated its high reactivity towards hydroxyl radicals (OH•) with a reaction rate constant (k) of approximately 10¹⁰ M⁻¹s⁻¹.[8] It also effectively scavenges peroxyl (ROO•) and alkoxyl (RO•) radicals.[4][6] This scavenging activity is crucial in halting the propagation of damaging chain reactions, particularly lipid peroxidation.[4] The mechanism involves a one-electron donation from the indole nitrogen, which results in the formation of a stable nitrogen-centered radical, thereby terminating the radical chain reaction.[6]

Caption: this compound's direct free radical scavenging mechanism.

1.2. Inhibition of Lipid Peroxidation

A primary target of oxidative damage in the central nervous system is the lipid-rich neuronal membrane. This compound demonstrates a high affinity for lipids and is particularly effective at inhibiting lipid peroxidation.[4] Unlike some antioxidants that act on the initiating radicals, this compound primarily intervenes during the propagation stage by scavenging peroxyl and alkoxyl radicals, thus preventing the cascade of membrane damage.[4] This action preserves the integrity and function of neuronal and subcellular membranes, including those of mitochondria and the endoplasmic reticulum.[5]

1.3. Protection of Proteins and Cellular Components

Beyond lipids, this compound also confers protection to proteins by preventing the oxidation of amino acids and preserving crucial thiol (SH) groups from oxidative damage.[4][6] It has also been shown to quench singlet molecular oxygen, another reactive species that can damage cellular components.[9] Furthermore, in models of glycation, this compound inhibited metal-catalyzed oxidation processes, suggesting a role in preventing the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications and neurodegeneration.[10]

Preclinical Efficacy in Models of Neurodegeneration

This compound's neuroprotective potential has been validated in numerous in vitro and in vivo models of oxidative stress-related pathologies.

2.1. In Vitro Studies

In studies using rat hippocampal slices subjected to hypoxia/reoxygenation, a model for ischemic injury, this compound demonstrated significant neuroprotective effects. Pretreatment with this compound (in the micromolar range) improved the recovery of synaptic transmission, decreased the number of irreversibly damaged neurons, and delayed the decay of population spikes during the hypoxic insult.[11][12] The potency of this compound in these models was found to be greater than that of the antioxidant Trolox.[11][12]

2.2. In Vivo Animal Models

Animal models of cerebral ischemia and reperfusion have provided compelling evidence for this compound's efficacy. In rats subjected to transient focal cerebral ischemia, administration of this compound at the time of reperfusion led to a significant reduction in infarct size and brain edema, prevention of endothelial dysfunction, and a hastening of sensorimotor recovery.[13] In other ischemia/reperfusion models, this compound administration significantly decreased the accumulation of lipid peroxidation markers, such as malondialdehyde (MDA) and conjugated dienes (CD), in the brain.[14][15] Notably, it also modulated the activity of endogenous antioxidant enzymes, preventing the ischemia-induced decrease in glutathione peroxidase (GPx) activity and the increase in superoxide dismutase (SOD) activity.[15]

Caption: Experimental workflow for in vivo ischemia/reperfusion studies.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from various preclinical studies evaluating this compound.

Table 1: In Vivo Efficacy of this compound in Ischemia/Reperfusion Models

| Animal Model | This compound Dose | Key Findings | Reference |

| Rat; transient brain ischemia/reperfusion | 2 mg/kg, i.v. | Prevented the 43.8% increase in brain MDA and 24.5% increase in conjugated dienes post-reperfusion. | [14] |

| Rat; incomplete cerebral ischemia/reperfusion | 2 mg/kg, i.v. | Significantly decreased elevated levels of conjugated dienes and TBARS; prevented decrease in GPx and increase in SOD activity. More effective than Vitamin E (30 mg/kg). | [15] |

| Rabbit; spinal cord ischemia | 6 mg/kg | Increased the antiradical capacity in spinal cord homogenates and had an ameliorating effect on phospholipid composition. | [16] |

| Rat; focal ischemia (MCAO) | Not specified | Significantly reduced infarct size and hastened functional recovery compared to vehicle. | [13] |

Table 2: In Vitro Efficacy and Antioxidant Activity of this compound

| Experimental System | This compound Concentration | Key Findings | Reference |

| Rat hippocampal slices (hypoxia/reoxygenation) | 3-30 µM | Optimal concentration for improving recovery of synaptic transmission. | [11] |

| Rat liver microsomes (AAPH-induced peroxidation) | 17 µM (IC₅₀) | Half-maximal inhibition of lipid peroxidation. | [17] |

| Cu²⁺-mediated LDL oxidation | 0-5 µM | Prolonged the lag phase of diene formation more effectively than ascorbate, trolox, or α-tocopherol. | [18] |

| Hydroxyl radical (•OH) scavenging | Not applicable | Reaction rate constant (k₂) > 10¹⁰ M⁻¹s⁻¹. | [8] |

| Superoxide radical (O₂•⁻) scavenging | Not applicable | Inefficient scavenger; second-order rate constant estimated at 7.5 x 10² M⁻¹s⁻¹. | [17] |

Signaling Pathways and Downstream Effects

While this compound's primary mechanism is direct radical scavenging, its downstream effects preserve crucial cellular structures and functions that are often compromised in neurodegenerative states. Oxidative stress is known to impair the function of mitochondria and the endoplasmic reticulum, disrupt Ca²⁺ homeostasis, and alter receptor function.[5] By mitigating the initial oxidative insult, this compound prevents these downstream pathological events. It has been shown to protect Ca²⁺ sequestering systems in the endoplasmic reticulum and synaptosomes and to diminish ischemia-induced changes in NMDA receptors.[5] Although direct modulation of specific signaling cascades like the Nrf2/ARE pathway has not been extensively documented for this compound itself, its action of reducing the overall oxidative load can be seen as a crucial upstream event that would logically preserve the normal functioning of such endogenous protective pathways.

Caption: Downstream neuroprotective effects of this compound's antioxidant action.

Pharmacokinetics and Bioavailability

For any CNS-targeted therapeutic, the ability to cross the blood-brain barrier is paramount. Pharmacokinetic analyses have shown that this compound is readily absorbed from the gastrointestinal tract and, thanks to its balanced lipo-hydrophilic properties, it distributes well into both aqueous and lipid compartments of biological tissues.[6] Crucially, it has been demonstrated to easily penetrate the blood-brain barrier.[6] Studies in human volunteers and rats have shown that oral administration results in plasma concentrations in the range of 0.2-3.9 µM, which is within the effective range observed in in vitro antioxidant and neuroprotective assays.[18] Various analytical methods, including HPLC, GC-MS, and fluorometric assays, have been developed to quantify this compound and its metabolites in biological samples.[19]

Detailed Experimental Protocols

6.1. Assessment of Antioxidant Activity

-

Pulse Radiolysis: This technique is used to generate specific free radicals (e.g., •OH, CCl₃O₂•) and measure the rate constants of their reaction with this compound. The reaction is monitored by spectrophotometry, observing the formation and decay of the transient stobadinyl radical, which has absorbance maxima at 280 and 445 nm (for the radical cation) and 275, 335, and 410 nm (for the deprotonated nitrogen-centered radical).[9]

-

DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay: A solution of DPPH (a stable free radical) in methanol is prepared. This compound at various concentrations is added to the DPPH solution. The decrease in absorbance at ~517 nm is measured over time, which corresponds to the scavenging of the DPPH radical by this compound. The activity is often compared to a standard antioxidant like Trolox.[7]

-

Lipid Peroxidation Inhibition Assay (TBARS Method):

-

System: Brain homogenates or microsomes are used as a source of lipids.

-

Induction: Lipid peroxidation is initiated using pro-oxidants like Fe²⁺/ascorbate or AAPH (2,2'-azobis(2-amidinopropane) hydrochloride).[15][17]

-

Treatment: Samples are incubated with and without various concentrations of this compound.

-

Measurement: The reaction is stopped, and thiobarbituric acid (TBA) is added. The mixture is heated to form a pink-colored adduct with malondialdehyde (MDA), a secondary product of lipid peroxidation.

-

Quantification: The absorbance of the resulting TBARS (thiobarbituric acid reactive substances) is measured spectrophotometrically at ~532 nm.[15]

-

6.2. In Vivo Model: Incomplete Cerebral Ischemia in Rats

-

Animal Model: Male Wistar rats are typically used.

-

Ischemia Induction: Incomplete cerebral ischemia is induced by the ligation of both common carotid arteries for a defined period (e.g., 4 hours).[15]

-

Reperfusion: After the ischemic period, the ligatures are removed to allow for reperfusion (e.g., for 10 minutes).[15]

-

Drug Administration: this compound (e.g., 2 mg/kg) or vehicle is administered intravenously (i.v.) immediately before or shortly after the onset of reperfusion.[15]

-

Tissue Analysis: At the end of the experiment, animals are euthanized, and brain cortex samples are rapidly dissected and frozen. The tissue is then homogenized for the measurement of lipid peroxidation products (MDA, conjugated dienes) and the activity of antioxidant enzymes (SOD, GPx, Catalase).[15]

6.3. In Vitro Model: Hypoxia/Reoxygenation in Hippocampal Slices

-

Slice Preparation: Transverse hippocampal slices (e.g., 400 µm thick) are prepared from the rat brain and maintained in an interface chamber superfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂.

-

Electrophysiology: A stimulating electrode is placed on the Schaffer collaterals, and a recording electrode in the CA1 stratum pyramidale measures the population spike (PoS) amplitude, an indicator of synaptic transmission.

-

Hypoxia/Hypoglycemia Induction: Ischemia is simulated by switching the superfusion medium to a solution saturated with 95% N₂/5% CO₂ and containing a lowered D-glucose concentration. This is maintained until the PoS is abolished.[11]

-

Treatment and Reoxygenation: Slices are pre-treated by adding this compound (e.g., 1-100 µM) to the superfusion medium before the hypoxic insult. After the insult, the medium is switched back to the original oxygenated, glucose-replete aCSF, and the recovery of the PoS amplitude is monitored for a set period (e.g., 20-60 minutes).[11]

Conclusion and Future Directions

The body of preclinical evidence strongly supports the characterization of this compound as a potent, brain-penetrant antioxidant with significant neuroprotective properties. Its primary mechanism, centered on the scavenging of free radicals and inhibition of lipid peroxidation, directly counteracts the oxidative stress that is a fundamental driver of neuronal damage in many acute and chronic neurodegenerative conditions.[4][5] The efficacy demonstrated in robust animal models of ischemic stroke highlights its potential as a therapeutic agent.

However, the journey from promising preclinical candidate to a clinically approved therapeutic for neurodegenerative diseases is challenging.[1][20] While this compound has been investigated in humans for other indications, large-scale clinical trials specifically for neurodegenerative disorders like Alzheimer's, Parkinson's, or as an adjunct in stroke therapy are needed to establish its safety and efficacy in patient populations.

Future research should aim to:

-

Conduct Rigorous Clinical Trials: Design and execute well-controlled clinical trials to evaluate this compound's efficacy in slowing disease progression or improving outcomes in patients with neurodegenerative diseases.

-

Elucidate Secondary Mechanisms: Investigate whether this compound, beyond its direct antioxidant effects, modulates key neuroprotective signaling pathways (e.g., Nrf2, TrkB signaling).

-

Develop Novel Derivatives: Use the this compound molecule as a scaffold to synthesize new derivatives with potentially enhanced antioxidant activity, improved pharmacokinetic profiles, or multi-target engagement.[4]

References

- 1. Antioxidants as treatment for neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of oxidative stress and antioxidants in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Neuroprotection by the pyridoindole this compound: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant and pharmacodynamic effects of pyridoindole this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural aspects of antioxidant activity of substituted pyridoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridoindole this compound is a potent scavenger of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant activity of the pyridoindole this compound. Pulse radiolytic characterization of one-electron-oxidized this compound and quenching of singlet molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pyridoindole antioxidant this compound inhibited glycation-induced absorbance and fluorescence changes in albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound, melatonin, and other antioxidants on hypoxia/reoxygenation-induced synaptic transmission failure in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound-induced hastening of sensorimotor recovery after focal ischemia/reperfusion is associated with cerebrovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of this compound on lipid peroxidation in brain and heart after ischemia and reperfusion of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of this compound on brain lipid peroxidation induced by incomplete ischemia and subsequent reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of this compound on lipid peroxidation and phospholipids in rabbit spinal cord after ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Interaction of the pyridoindole this compound with peroxyl, superoxide and chromanoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of this compound on Cu(++)-mediated oxidation of low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetic study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Investigational treatments for neurodegenerative diseases caused by inheritance of gene mutations: lessons from recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Stobadine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stobadine, a pyridoindole derivative, has emerged as a compound of significant interest due to its potent antioxidant and free radical scavenging properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound and its derivatives. It is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the exploration of novel cardio- and neuroprotective agents. This document details the scientific journey from its conceptualization to preclinical and clinical evaluation, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.

Introduction: The Genesis of a Cardioprotective Agent

The quest for effective therapies to combat pathologies rooted in oxidative stress, such as cardiovascular and neurodegenerative diseases, led to the development of this compound. Discovered by scientists at the Institute of Experimental Pharmacology, Slovak Academy of Sciences, this compound is chemically known as (-)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3b]indole[1]. Its unique pyridoindole structure is the foundation of its remarkable antioxidant capabilities.

This compound's primary mechanism of action lies in its ability to scavenge a wide array of reactive oxygen species (ROS), including hydroxyl, peroxyl, and alkoxyl radicals[1]. This free radical scavenging activity is attributed to the ability of the indole nitrogen to form a stable nitrogen-centered radical[1]. By neutralizing these damaging species, this compound protects vital cellular components, such as lipids and proteins, from oxidative damage, thereby mitigating the cellular dysfunction that underlies various disease states[1].

Synthesis of this compound and Its Derivatives

The core structure of this compound, the pyrido[4,3-b]indole ring system, is synthesized through a key chemical reaction known as the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.

General Synthesis of the Pyrido[4,3-b]indole Core

The Pictet-Spengler reaction provides an efficient route to the tetracyclic framework of this compound. The general workflow for this synthesis is depicted below.

Experimental Protocol: Synthesis of a Pyrido[4,3-b]indole Derivative (Illustrative Example)

While a detailed, publicly available, step-by-step protocol for the industrial synthesis of this compound is proprietary, the following is an illustrative experimental protocol for the synthesis of a related pyrido[4,3-b]indole derivative, which demonstrates the application of the Pictet-Spengler reaction.

Materials:

-

Tryptamine hydrochloride

-

Acetaldehyde

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A solution of tryptamine hydrochloride (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Reagents: Acetaldehyde (1.2 equivalents) is added to the solution. Concentrated hydrochloric acid is then added dropwise to catalyze the reaction.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired pyrido[4,3-b]indole product.

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves modification of the parent molecule to enhance its pharmacological properties, such as bioavailability and antioxidant efficacy. One such derivative is SMe1EC2, which has shown increased intrinsic antioxidant activity compared to this compound. The synthesis of these derivatives typically starts with the this compound core, followed by further chemical modifications.

Pharmacological Profile of this compound

This compound exhibits a broad range of pharmacological effects, primarily stemming from its antioxidant and free radical scavenging activities.

Antioxidant and Free Radical Scavenging Activity

This compound is a potent scavenger of various reactive oxygen species. The table below summarizes its antioxidant properties.

| Parameter | Value/Observation | Reference(s) |

| Hydroxyl Radical Scavenging | Potent scavenger | [1] |

| Peroxyl Radical Scavenging | Effective scavenger | [1] |

| Alkoxyl Radical Scavenging | Capable of scavenging | [1] |

| Singlet Oxygen Quenching | Demonstrates quenching ability | [1] |

| Inhibition of Lipid Peroxidation | Half-maximal effect at 17 µM in rat liver microsomes induced by AAPH (a peroxyl radical initiator). | |

| Protection of LDL Oxidation | Protects both lipid and protein components of Low-Density Lipoprotein (LDL) against Cu2+-induced oxidation. | [1] |

Cardioprotective Effects

In various preclinical models, this compound has demonstrated significant cardioprotective effects, particularly in conditions of ischemia-reperfusion injury.

| Model | Observed Effects | Reference(s) |

| Myocardial Infarction | Diminished impairment of the myocardium. | [1] |

| Hypoxia/Reoxygenation | Reduced myocardial damage. | [1] |

| Catecholamine Overexposure | Attenuated cardiac injury. | [1] |

| Angina Pectoris (Phase II Clinical Study) | A 4-week treatment in patients with angina pectoris led to a significant decrease in the frequency of anginal attacks and the number of self-administrations of sublingual nitroglycerine. | [1] |

Neuroprotective Effects

This compound readily crosses the blood-brain barrier and has shown neuroprotective properties in several in vitro and in vivo models of neuronal injury.

| Model | Observed Effects | Reference(s) |

| Brain Ischemia/Reperfusion | Improved animal survival rate and recovery of synaptic transmission. | [1] |

| Hypoxia/Reoxygenation (in vitro) | Maintained tissue levels of sulfhydryl (SH) groups, diminished lipid peroxidation, and reduced impairment of Ca2+-sequestering intracellular systems. | [1] |

Signaling Pathways and Mechanism of Action

The protective effects of this compound are believed to be mediated through its influence on various cellular signaling pathways, primarily by mitigating oxidative stress. While direct experimental evidence specifically detailing this compound's interaction with every signaling pathway is still an area of active research, its antioxidant nature suggests a modulatory role in pathways sensitive to the cellular redox state, such as the NF-κB and PI3K/Akt pathways.

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival. Oxidative stress is a known activator of this pathway. By scavenging ROS, this compound may indirectly inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Potential Involvement of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade involved in cell survival, proliferation, and growth. Activation of this pathway is known to have cardioprotective effects. It is plausible that by reducing oxidative stress, this compound helps to preserve the integrity and function of components of the PI3K/Akt pathway, thus promoting cell survival.

Pharmacokinetics and Metabolism

Pharmacokinetic studies have shown that this compound is readily absorbed from the gastrointestinal tract. Its balanced lipophilic and hydrophilic properties allow for its distribution in both aqueous and lipid phases within biological tissues, and it has been shown to easily penetrate the blood-brain barrier[1]. Various analytical methods, including TLC, HPLC, GLC, and GC-MS, have been developed to evaluate the kinetic properties of this compound and its metabolites[2].

Toxicology and Safety Profile

Extensive toxicological studies, including acute, subchronic, and chronic toxicity assessments in several animal species, have revealed a negligible toxic potential for this compound. Furthermore, analyses of embryotoxicity, teratogenicity, mutagenicity, and genotoxicity have supported its favorable safety profile[1]. A Phase I clinical study demonstrated the safety of the compound in humans, with only slight and transient side effects, such as mild hypotension and a sedative effect, observed at the highest doses used[1].

This compound Derivatives: The Next Generation

The promising profile of this compound has spurred the development of derivatives with enhanced properties. SMe1EC2 is a notable example, exhibiting superior antioxidant efficacy. The development of such derivatives aims to improve bioavailability and reduce potential side effects, such as the α-adrenolytic activity observed with the parent compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of antioxidant-based therapies for cardiovascular and neurodegenerative diseases. Its well-characterized free radical scavenging properties, coupled with a favorable pharmacokinetic and safety profile, have established it as a valuable lead compound. The ongoing development of its derivatives holds the promise of even more effective and targeted therapies. Future research should continue to explore the detailed molecular mechanisms underlying its protective effects, particularly its interactions with key signaling pathways, and to advance the clinical evaluation of this compound and its next-generation analogues. This in-depth understanding will be crucial for translating the therapeutic potential of this class of compounds into clinical benefits for patients.

References

Stobadine's Role in Mitigating Oxidative Stress-Induced Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a pivotal contributor to cellular damage and subsequent cell death. It is implicated in the pathophysiology of a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and ischemia-reperfusion injury. Stobadine, a pyridoindole derivative, has emerged as a potent antioxidant and cytoprotective agent. This technical guide provides an in-depth analysis of the mechanisms by which this compound mitigates oxidative stress-induced cell death. We consolidate quantitative data on its efficacy, detail key experimental protocols for its evaluation, and present visual diagrams of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action

This compound exerts its protective effects primarily through its robust antioxidant and free-radical scavenging properties. Its mechanism is multifaceted, involving direct interaction with ROS and modulation of cellular components vulnerable to oxidative damage.

-

Direct Radical Scavenging: this compound is an efficient scavenger of various free radicals, including hydroxyl (•OH), peroxyl, and alkoxyl radicals.[1] The core of this activity lies in the ability of its indolic nitrogen to donate an electron, forming a stable nitrogen-centered radical, which effectively terminates radical chain reactions.[1]

-

Inhibition of Lipid Peroxidation: Oxidative stress triggers lipid peroxidation, a process that damages cellular membranes, leading to increased permeability, loss of function, and eventual cell lysis. This compound is a potent inhibitor of lipid peroxidation in both liposomal and microsomal models.[2] It protects the integrity and function of neuronal and subcellular organelle membranes, such as those of the mitochondria and endoplasmic reticulum.[3]

-

Mitochondrial Protection: Mitochondria are both a primary source of endogenous ROS and a critical target of oxidative damage. This compound helps preserve mitochondrial structural integrity and function during oxidative insults, such as those occurring during ischemia and reperfusion.[4] This is crucial for preventing the initiation of the intrinsic apoptotic pathway.

-

Interaction with Endogenous Antioxidants: The antioxidant effect of this compound appears to be synergistic with endogenous antioxidants like vitamin E. Studies suggest that this compound's efficacy in inhibiting lipid peroxidation is dependent on the presence of vitamin E in the membrane.[2]

Quantitative Efficacy of this compound

The antioxidant and cytoprotective effects of this compound have been quantified across various experimental models. The following tables summarize key data points for easy comparison.

Table 1: Radical Scavenging and Antioxidant Activity

| Parameter Measured | Experimental System | This compound Concentration/Rate Constant | Result | Reference |

| Reaction with Hydroxyl Radical (•OH) | Chemical (Deoxyribose/KMBA oxidation) | k ≈ >10¹⁰ M⁻¹s⁻¹ | Potent scavenger | [5] |

| Reaction with various radicals | Pulse Radiolysis | k ≈ 5x10⁸ - 10¹⁰ M⁻¹s⁻¹ | High reactivity | [5] |

| Singlet Oxygen Quenching | NDPO₂ Endoperoxide System | k = 1.3x10⁸ M⁻¹s⁻¹ | Efficient quencher | [5] |

| Radical Scavenging Capacity | ABTS Assay | IC₅₀ ≈ 11 µmol/L (for derivative) | Effective radical scavenger | [6] |

| LDL Oxidation Inhibition | Cu²⁺-mediated LDL oxidation | 0-5 µM | Prolonged lag phase more effectively than ascorbate or trolox | [1] |

Table 2: Inhibition of Lipid Peroxidation

| Parameter Measured | Experimental Model | This compound Concentration/Dose | Result | Reference |

| Lipid Peroxidation (TBARS/Chemiluminescence) | Rat Liver Microsomes | 5 µM | Doubled the duration of the lag phase before rapid peroxidation | [2] |

| Malondialdehyde (MDA) & Conjugated Dienes (CD) | Rat Brain (Ischemia/Reperfusion) | 2 mg/kg | Significantly prevented the accumulation of MDA and CD | [7] |

| Fe²⁺-dependent Peroxidation | Rabbit Spinal Cord Homogenates | 6 mg/kg | Slowed down stimulated lipid peroxidation | [8] |

| Malondialdehyde (MDA) Levels | Rat Kidney (Ischemia/Reperfusion) | 5, 10, 20 mg/kg (prophylactic) | Statistically significant decrease in MDA levels | [9] |

Table 3: Neuroprotection and Cytoprotection

| Parameter Measured | Experimental Model | This compound Concentration/Dose | Result | Reference |

| Synaptic Transmission Failure | Rat Hippocampal Slices (Hypoxia/Reoxygenation) | 10-30 µM (optimal) | Significantly diminished irreversible damage to synaptic transmission | [10] |

| Synaptic Transmission Recovery | Rat Hippocampal Slices (Hypoxia/Reoxygenation) | 1-100 µM | Improved recovery and decreased the number of irreversibly damaged slices | [11] |

| Morphological Damage | Dog Brain (Global Cerebral Ischemia) | 2 mg/kg | Protected cerebral microcirculation and neurons from injury | [4] |

| Ischemia/Reperfusion Injury | Isolated Rat Heart | 10⁻⁶ M | Prevented the full development of deleterious effects (e.g., dysrhythmias) | [12] |

Signaling Pathways and Protective Mechanisms

Oxidative stress triggers a cascade of signaling events that converge on pathways leading to programmed cell death (apoptosis) or necrosis. This compound intervenes at critical junctures in these pathways.

General Mechanism of this compound in Cell Protection

An external or internal insult, such as ischemia-reperfusion or exposure to toxins like hydrogen peroxide (H₂O₂), leads to a massive increase in ROS. These ROS directly damage cellular macromolecules, with mitochondrial and lipid membrane damage being critical triggers for cell death. This compound acts as a primary line of defense by scavenging these ROS.

Caption: General mechanism of this compound's cytoprotective action.

Mitigation of the Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a primary route for oxidative stress-induced cell death. Damage to the mitochondrial outer membrane leads to the release of pro-apoptotic factors like cytochrome c, initiating a caspase cascade. This compound's ability to preserve mitochondrial integrity is key to preventing this cascade.

Caption: this compound's intervention in the intrinsic apoptosis pathway.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.

-

Sample Preparation:

-

Homogenize tissue samples (e.g., brain, heart) in ice-cold buffer (e.g., 1.15% KCl).

-

Centrifuge the homogenate at low speed (e.g., 3000 x g for 10 minutes) to pellet cellular debris. Collect the supernatant.

-

For plasma samples, use directly.[13]

-

-

Reaction:

-

To 100 µL of sample supernatant or plasma, add 200 µL of 8.1% Sodium Dodecyl Sulfate (SDS), 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% thiobarbituric acid (TBA).[14]

-

Adjust the final volume with distilled water if necessary.

-

-

Incubation:

-

Incubate the mixture at 95°C for 60 minutes.[14]

-

Immediately cool the tubes on ice to terminate the reaction.

-

-

Extraction and Measurement:

-

Add a mixture of n-butanol and pyridine (e.g., 15:1 v/v) and vortex vigorously to extract the pink chromogen.

-

Centrifuge at 4000 x g for 10 minutes to separate the phases.

-

Measure the absorbance of the organic layer at 532 nm using a spectrophotometer.

-

-

Quantification:

-

Calculate MDA concentration using a standard curve prepared with a known concentration of MDA bis(dimethyl acetal) or a similar standard. Results are typically expressed as nmol MDA per mg of protein.

-

Cell Viability Assay (MTT-Based)

This colorimetric assay assesses cell metabolic activity, which serves as a measure of cell viability.

-

Cell Culture and Treatment:

-

Plate cells (e.g., neuronal cell line, primary endothelial cells) in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) at a pre-determined toxic concentration (e.g., 100-500 µM) and incubate for a relevant duration (e.g., 6-24 hours).[15] Include control wells (untreated) and H₂O₂-only wells.

-

-

MTT Incubation:

-

Add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.

-

-

Calculation:

-

Express cell viability as a percentage relative to the untreated control cells.

-

Ischemia/Reperfusion (I/R) Animal Model

This protocol outline describes a common in vivo model to assess neuroprotective or cardioprotective effects.

-

Animal Preparation:

-

Anesthetize the animal (e.g., rat, dog) according to approved institutional protocols.

-

Monitor physiological parameters such as blood pressure, heart rate, and body temperature.

-

-

Induction of Ischemia:

-

Brain I/R: Induce global cerebral ischemia via four-vessel occlusion (ligation of both vertebral arteries and temporary occlusion of both common carotid arteries).[4]

-

Cardiac I/R: In an isolated heart model (Langendorff setup), induce global ischemia by stopping the coronary flow for a defined period (e.g., 30 minutes).[12]

-

-

This compound Administration:

-

Reperfusion:

-

Initiate reperfusion by releasing the arterial occlusion or restarting coronary flow. The reperfusion phase can last from minutes to several days.

-

-

Outcome Assessment:

-

Neurological: Assess functional recovery, infarct volume (e.g., via TTC staining), or perform histological/electron microscopy analysis of brain tissue to evaluate cellular damage.[4]

-

Cardiac: Monitor cardiac function (e.g., heart rate, pressure development), arrhythmia incidence, and infarct size.[12]

-

Biochemical: Collect tissue and plasma to measure markers of oxidative stress (e.g., TBARS, conjugated dienes) and enzyme activities.[7]

-

Caption: Workflow for a typical in vivo ischemia/reperfusion experiment.

Conclusion and Future Directions

This compound has been robustly demonstrated to mitigate oxidative stress-induced cell death through potent radical scavenging, inhibition of lipid peroxidation, and protection of critical cellular structures, particularly the mitochondria. The quantitative data and experimental evidence strongly support its role as a cytoprotective agent in conditions marked by oxidative injury, such as ischemia-reperfusion and neurodegeneration.

Future research should focus on elucidating its precise interactions with intracellular signaling cascades beyond direct antioxidation, such as the Nrf2-ARE pathway, and further defining its therapeutic window and efficacy in more complex, chronic disease models. The detailed protocols and consolidated data provided in this guide serve as a valuable resource for scientists aiming to build upon the existing knowledge and explore the full therapeutic potential of this compound and its derivatives.

References

- 1. Effect of this compound on Cu(++)-mediated oxidation of low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant activity of the pyridoindole this compound in liposomal and microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotection by the pyridoindole this compound: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound protects against ischemia-reperfusion induced morphological alterations of cerebral microcirculation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant activity of the pyridoindole this compound. Pulse radiolytic characterization of one-electron-oxidized this compound and quenching of singlet molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of this compound on lipid peroxidation in brain and heart after ischemia and reperfusion of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound on lipid peroxidation and phospholipids in rabbit spinal cord after ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influence of antioxidant effect of this compound derivative in condition of kidney ischemia-reperfusion in a pre-clinical experiment (effect in prophylaxis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of this compound, U-74389G, trolox and melatonin on resistance of rat hippocampal slices to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound, melatonin, and other antioxidants on hypoxia/reoxygenation-induced synaptic transmission failure in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of this compound on cardiac injury induced by ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 14. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Stobadine: A Technical Guide to its Chemical Structure and Reactivity with Free Radicals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Stobadine, with a particular focus on its structure and its mechanisms of interaction with biologically relevant free radicals. This compound, a pyridoindole derivative, has been recognized for its potent antioxidant and free radical scavenging capabilities, making it a compound of significant interest in the development of cardio- and neuroprotective agents.[1]

Chemical Structure of this compound

This compound, chemically known as (-)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3b)indole, is a synthetic compound belonging to the class of pyridoindoles.[2] Its molecular formula is C₁₃H₁₈N₂.[3] The core of its antioxidant activity is attributed to the indolic nitrogen atom within its structure, which can donate a hydrogen atom to neutralize free radicals.[4][5] Structural modifications, such as the acetylation of this nitrogen, have been shown to abolish its antioxidant properties, underscoring the critical role of this functional group.[4]

Caption: Chemical structure of this compound.

Reactivity with Free Radicals: A Quantitative Overview

This compound exhibits a broad spectrum of reactivity against various reactive oxygen species (ROS), although its efficacy varies significantly depending on the specific radical. It is a particularly potent scavenger of highly reactive species like the hydroxyl radical, while being less effective against the superoxide radical.[2][6]

| Radical Species | Rate Constant (k) | Experimental Method | Reference |

| Hydroxyl Radical (•OH) | > 1 x 10¹⁰ M⁻¹s⁻¹ | Deoxyribose degradation, KMBA oxidation | [6] |

| Phenoxyl Radical (C₆H₅O•) | ~5 x 10⁸ - 10¹⁰ M⁻¹s⁻¹ | Pulse Radiolysis | [7] |

| Trichloromethylperoxyl Radical (CCl₃O₂•) | ~5 x 10⁸ - 10¹⁰ M⁻¹s⁻¹ | Pulse Radiolysis | [7] |

| Dibromide Radical Anion (Br₂•⁻) | ~5 x 10⁸ - 10¹⁰ M⁻¹s⁻¹ | Pulse Radiolysis | [7] |

| Singlet Molecular Oxygen (¹O₂) | 1.3 x 10⁸ M⁻¹s⁻¹ | ¹O₂ Photoemission | [7] |

| Superoxide Radical (O₂•⁻) | 7.5 x 10² M⁻¹s⁻¹ | Lucigenin-amplified Chemiluminescence | [2] |

| Assay System | Peroxyl Radical Source | Measured Endpoint | IC₅₀ / Half-Maximal Effect | Reference |

| Rat Liver Microsomes | AAPH (water-soluble) | Lipid Peroxidation | 17 µM | [2] |

| Rat Liver Microsomes | AMVN (lipid-soluble) | Lipid Peroxidation | 17 µM | [2] |

| Liposomes | AMVN (lipid-soluble) | cis-Parinaric Acid Fluorescence Decay | 20 µM | [2] |

| Liposomes | AMVN (lipid-soluble) | Luminol-sensitized Chemiluminescence | 33 µM | [2] |

| Phosphatidylcholine Liposomes & Rat Liver Microsomes | Iron/ADP/NADPH | Low-level Chemiluminescence | 5 µM (doubled lag phase) | [8] |

Mechanism of Free Radical Scavenging

The primary mechanism of this compound's antioxidant action involves the donation of a hydrogen atom from its indolic nitrogen to a free radical. This process results in the formation of a more stable, nitrogen-centered stobadinyl radical.[4][7]

Caption: this compound's primary free radical scavenging mechanism.

Upon one-electron oxidation by radicals, this compound forms a radical cation which subsequently deprotonates from the indolic nitrogen (pKa = 5.0) to yield the nitrogen-centered radical.[7] This stobadinyl radical is relatively stable and can further participate in redox reactions, notably with other antioxidants like Vitamin E and Vitamin C.[2]

Interaction with Other Antioxidants and Synergistic Effects

The antioxidant activity of this compound in vivo and in membrane systems is significantly influenced by its interaction with other endogenous antioxidants, particularly Vitamin E (α-tocopherol) and Vitamin C (ascorbate). Evidence suggests that the antioxidant effect of this compound in membranes is dependent on the presence of Vitamin E.[8] The stobadinyl radical can be "recycled" or repaired by these antioxidants, regenerating the parent this compound molecule and enhancing its overall protective capacity.

This synergistic relationship is crucial for this compound's sustained antioxidant effect in a biological environment.[2][4] The stobadinyl radical can oxidize Trolox (a water-soluble analog of Vitamin E) to its phenoxyl radical, a reaction that is reversible.[7] This interaction suggests a pathway where Vitamin E can repair the this compound radical, allowing this compound to continue its scavenging activity.

Caption: Synergistic recycling of this compound by Vitamins E and C.

Experimental Protocols for Assessing Antioxidant Activity

The characterization of this compound's reactivity with free radicals has been accomplished through a variety of experimental techniques. Below are summaries of the key methodologies employed.

This technique is used to generate specific free radicals in a very short time frame and monitor their subsequent reactions. It is the gold standard for determining absolute rate constants for radical scavenging reactions.

Caption: Workflow for Pulse Radiolysis experiments.

These assays measure this compound's ability to protect lipids from oxidation, a key aspect of its cytoprotective effects. The generation of peroxyl radicals is typically initiated by azo compounds like AAPH or AMVN.

-

TBARS Assay: Measures thiobarbituric acid reactive substances (like malondialdehyde), which are secondary products of lipid peroxidation.

-

Chemiluminescence: Luminol- or lucigenin-based methods detect the light emitted during the radical chain reaction of lipid peroxidation. Inhibition of this light output indicates antioxidant activity.[2]

-

Conjugated Diene Measurement: The formation of conjugated dienes in polyunsaturated fatty acids is an early marker of lipid peroxidation and can be monitored spectrophotometrically.[9]

This method uses a stable free radical, DPPH•, which has a deep violet color. When neutralized by an antioxidant like this compound, the color fades to yellow. The rate of color change is proportional to the antioxidant's scavenging capacity.[10]

Due to the extremely high reactivity of •OH, indirect methods are often used.

-

Deoxyribose Degradation: Hydroxyl radicals degrade deoxyribose, producing fragments that react with thiobarbituric acid to form a pink chromogen. This compound competes with deoxyribose for the •OH radicals, thus inhibiting color formation.[6]

-

KMBA (2-keto-4-methiolbutyric acid) Oxidation: •OH radicals oxidize KMBA to produce ethylene gas, which can be quantified by gas chromatography. A scavenger like this compound will reduce ethylene production.[6]

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on published research. It is not intended to provide medical advice.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Interaction of the pyridoindole this compound with peroxyl, superoxide and chromanoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C13H18N2 | CID 108089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structural aspects of antioxidant activity of substituted pyridoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Dihydrochloride|Antioxidant|For Research [benchchem.com]

- 6. Pyridoindole this compound is a potent scavenger of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant activity of the pyridoindole this compound. Pulse radiolytic characterization of one-electron-oxidized this compound and quenching of singlet molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant activity of the pyridoindole this compound in liposomal and microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of dietary supplementation with the pyridoindole antioxidant this compound on antioxidant state and ultrastructure of diabetic rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interaction of the pyridoindole this compound with alkoxyl and stable free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Stobadine's Effect on Mitochondrial Function During Oxidative Stress: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Stobadine, a pyridoindole derivative, has been investigated for its antioxidant and cytoprotective properties, particularly in the context of oxidative stress-related pathologies. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on mitochondrial function under conditions of oxidative stress. It synthesizes available quantitative data, details relevant experimental methodologies, and explores the potential signaling pathways involved. Notably, the evidence presents a complex, and at times contradictory, profile of this compound's interaction with mitochondria, highlighting its protective effects on certain mitochondrial enzymes while also indicating inhibitory effects on respiratory function in specific tissues. This guide aims to equip researchers with a thorough understanding of the nuances of this compound's mitochondrial effects to inform future research and drug development efforts.

Introduction

Mitochondria are central to cellular metabolism and are a primary site of reactive oxygen species (ROS) production. Under pathological conditions, an excess of ROS leads to oxidative stress, impairing mitochondrial function and contributing to cellular damage. This compound has emerged as a potent antioxidant, capable of scavenging a variety of free radicals, including hydroxyl, peroxyl, and alkoxyl radicals.[1][2][3] Its proposed mechanism of action involves the formation of a stable nitrogen-centered radical, which contributes to its ability to mitigate lipid peroxidation and protect cellular macromolecules from oxidative damage.[1][4][5] This guide delves into the specific effects of this compound on mitochondrial bioenergetics and defense systems during oxidative stress.

Quantitative Data on this compound's Mitochondrial Effects

The following tables summarize the key quantitative findings from studies investigating the impact of this compound on mitochondrial parameters during oxidative stress.

Table 1: Effect of this compound on Mitochondrial Respiration and ATP Levels in Heart Mitochondria

| Parameter | Condition | Treatment | Result | Reference |

| Mitochondrial Respiration | In vivo | This compound (2 mg/kg) | Inhibited | [6] |

| ATP Level | In vivo | This compound (2 mg/kg) | Unchanged | [6] |

| Malondialdehyde (MDA) Level | In vivo | This compound (2 mg/kg) | Increased | [6] |

| Superoxide Dismutase (SOD) Activity | In vivo | This compound (2 mg/kg) | Inhibited | [6] |

Table 2: Protective Effect of this compound on Mitochondrial Glutathione Peroxidase (GPX) Activity in Rat Liver Mitochondria under Fe(2+)-induced Oxidative Stress

| Condition | Treatment | GPX Activity (% of control) | Reference |

| Control | - | 100% | [1][4] |

| Fe(2+)/EDTA | - | Significantly decreased | [1][4] |

| Fe(2+)/EDTA | This compound (100 µmol) | Protection against loss of activity | [1][4] |

| This compound alone (100 µmol) | - | No significant effect | [1][4] |

Table 3: Effect of this compound Pretreatment on Glutathione Peroxidase (GPX) Activity in the Heart of Irradiated Mice

| Condition | Treatment | Result | Reference |

| Co60 Irradiation (6.5 Gy) | - | Significant decrease in GPX activity | [7] |

| Co60 Irradiation (6.5 Gy) | This compound (70.07 mg/kg) 1 or 2h prior | Significant enhancement of GPX activity compared to irradiated group | [7] |

Experimental Protocols

This section details the methodologies employed in the cited studies to assess this compound's effects on mitochondrial function.

In Vivo Assessment of Mitochondrial Function in Heart Tissue

-

Animal Model: Rabbits were administered this compound hydrochloride at a dose of 2 mg/kg body weight.

-

Induction of Oxidative Stress: Isoproterenol (1 mg/kg) was used to induce cardiotoxic effects.

-

Mitochondria Isolation: Heart mitochondria were isolated by differential centrifugation.

-

Measurement of Mitochondrial Respiration: Oxygen consumption was measured polarographically using a Clark-type oxygen electrode.

-

ATP Level Measurement: ATP content in mitochondrial preparations was determined using a suitable biochemical assay (specific assay not detailed in the abstract).

-

Malondialdehyde (MDA) Assay: MDA levels, an indicator of lipid peroxidation, were quantified.

-

Superoxide Dismutase (SOD) Activity Assay: The activity of SOD in mitochondrial extracts was measured.[6]

In Vitro Assessment of Glutathione Peroxidase (GPX) Activity in Liver Mitochondria

-

Mitochondria Isolation: Rat liver mitochondria were isolated.

-

Induction of Oxidative Stress: An in vitro system containing Fe(2+)/EDTA was used to induce oxidative damage.

-

Treatment: Isolated mitochondria were incubated with this compound.

-

Enzyme Activity Assay: The activity of glutathione peroxidase (GPX) and glutathione reductase (GR) was determined by monitoring the decrease in NADPH concentration at 340 nm.

-

Mitochondrial Outer Membrane Dynamics: Synchronous fluorescence fingerprinting was employed to monitor changes in the mitochondrial outer membrane.[1][4]

General Protocols for Assessing Key Mitochondrial Parameters

The following are generalized protocols for assays relevant to the study of this compound's mitochondrial effects, based on standard laboratory methods.

The JC-1 assay is a commonly used method to assess mitochondrial membrane potential.

The luciferin-luciferase assay is a highly sensitive method for quantifying ATP levels.

Extracellular flux analyzers, such as the Seahorse XF Analyzer, are used to measure OCR in real-time.

Signaling Pathways

While direct evidence linking this compound to specific mitochondrial signaling pathways is currently limited, its known antioxidant properties suggest potential interactions with key regulatory networks that govern mitochondrial function and stress responses.

Potential Interaction with the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a wide array of antioxidant and cytoprotective genes. Given this compound's potent antioxidant effects, it is plausible that it may directly or indirectly modulate the Nrf2 pathway, leading to an enhanced cellular antioxidant capacity that would, in turn, protect mitochondria from oxidative damage.

Potential Influence on PGC-1α and Mitochondrial Biogenesis

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a key regulator of mitochondrial biogenesis and metabolism. By promoting the expression of genes involved in mitochondrial respiration and antioxidant defense, PGC-1α enhances mitochondrial function. It is conceivable that by reducing the overall oxidative burden, this compound could create a more favorable environment for PGC-1α activity, thereby indirectly supporting mitochondrial health and biogenesis.

Potential Modulation of the Bcl-2 Family and Mitochondrial Apoptosis

The Bcl-2 family of proteins plays a critical role in regulating the mitochondrial pathway of apoptosis. Oxidative stress can trigger the activation of pro-apoptotic Bcl-2 members, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. By virtue of its ROS scavenging ability, this compound could prevent the initiation of this apoptotic cascade at the mitochondrial level.

Discussion and Future Directions

The available evidence on this compound's effect on mitochondrial function during oxidative stress is multifaceted. On one hand, this compound demonstrates a clear protective effect on mitochondrial enzymes, such as glutathione peroxidase, which are crucial for the mitochondrial antioxidant defense system.[1][4][7] This is consistent with its well-established role as a potent ROS scavenger.

On the other hand, the finding that this compound inhibits mitochondrial respiration and increases MDA levels in heart mitochondria presents a significant contradiction to the narrative of it being a mitochondrial protectant in all contexts.[6] This suggests that the effects of this compound may be tissue-specific and dependent on the particular experimental conditions. The unchanged ATP levels in the face of inhibited respiration in the heart mitochondria study could imply a compensatory shift in metabolism, a point that warrants further investigation.

A significant gap in the current literature is the lack of direct, quantitative data on this compound's effect on key mitochondrial bioenergetic parameters such as mitochondrial membrane potential and ATP production under various oxidative stress models. Furthermore, the interaction of this compound with major signaling pathways like Nrf2 and PGC-1α remains to be elucidated.

Future research should focus on:

-